molecular formula C7H6N2O2 B1625120 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione CAS No. 223432-94-8

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

Cat. No. B1625120
CAS RN: 223432-94-8
M. Wt: 150.13 g/mol
InChI Key: FTUDALZDGLETTH-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione , also known as DHPD , is a heterocyclic compound. It contains a pyrrolopyrimidine core with a dihydro structure. This unit is found in various pharmacologically active natural products and has garnered significant interest due to its potential as a drug candidate .


Synthesis Analysis

Recent advances in the synthesis of 2,3-dihydropyrroles have led to intense interest in developing new drug candidates. Researchers have explored various synthetic routes to access this privileged heterocycle. Notably, microwave techniques and other innovative approaches have been employed to efficiently prepare 2,3-dihydropyrroles .


Molecular Structure Analysis

The chemical structure of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione has been well-characterized using spectral techniques (such as NMR, IR, and mass spectrometry) and elemental analyses. Additionally, single-crystal X-ray diffraction studies have provided insights into its three-dimensional arrangement .


Chemical Reactions Analysis

Researchers have investigated the reactivity of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione in various reactions. For instance, it has been utilized in the synthesis of novel derivatives with potential inhibitory activity against specific enzymes. Sequential Knoevenagel–Michael addition reactions have been proposed as part of its synthetic pathway .

Mechanism of Action

The exact mechanism of action for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione depends on its specific derivatives and their interactions with biological targets. Some derivatives have shown promising binding affinities against anti-apoptotic proteins, while others affect gene expression and induce cell cycle arrest or apoptotic death in cancer cells .

properties

IUPAC Name

2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDALZDGLETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443931
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223432-94-8
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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